N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
Description
N’-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-{2-oxo-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperidine ring, and a tricyclic system
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5/c30-21-4-3-18-13-20(12-17-2-1-8-29(21)22(17)18)27-24(32)23(31)26-14-16-5-9-28(10-6-16)25(33)19-7-11-34-15-19/h7,11-13,15-16H,1-6,8-10,14H2,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMXIEHPZWMHPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4CCN(CC4)C(=O)C5=COC=C5)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the furan-3-carbonyl chloride, which is then reacted with piperidine to form the furan-3-carbonylpiperidine intermediate. This intermediate is subsequently coupled with the tricyclic system through a series of reactions involving amide bond formation and cyclization. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
N’-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Cyclization: The tricyclic system can participate in cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N’-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: Its potential to form stable complexes with metals and other compounds makes it useful in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N’-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N’-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also feature a heterocyclic system and have diverse biological activities.
Piperidine Derivatives: Compounds with a piperidine ring are commonly used in medicinal chemistry for their pharmacological properties.
Tricyclic Compounds:
The uniqueness of N’-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide lies in its combination of these structural features, which allows for a wide range of applications and reactivity.
Biological Activity
The molecular formula of the compound is with a molecular weight of approximately 378.44 g/mol. The compound contains multiple functional groups that may interact with biological systems in various ways.
Biological Activity Overview
While direct studies on the biological activity of this specific compound are scarce, insights can be drawn from related compounds and structural analogs:
Potential Biological Activities
- Anticancer Properties : Similar compounds featuring piperidine and furan rings have shown cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Compounds with piperidine structures are often investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
- Antimicrobial Activity : Heterocyclic compounds like those containing furan and piperidine have been noted for their antimicrobial properties against a variety of pathogens.
The proposed mechanisms of action for compounds similar to N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide include:
- Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity.
- Inhibition of Pathways : It might inhibit certain biochemical pathways involved in cell proliferation or inflammation.
Case Study 1: Anticancer Activity
A study on piperidine derivatives indicated that modifications to the piperidine ring can enhance anticancer activity by increasing lipophilicity and receptor affinity. The presence of the furan moiety is believed to contribute to the overall potency against cancer cell lines.
Case Study 2: Neuroprotection
Research involving furan-containing compounds has demonstrated protective effects on neuronal cells under oxidative stress conditions. These findings suggest that the furan ring may play a crucial role in mitigating neurodegeneration.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(furan-3-carbonyl)piperidine | Furan and piperidine rings | Neuroprotective effects |
| Coumarin derivatives | Chromene core | Anticancer properties |
| Pyridine-based compounds | Nitrogen heterocycles | Antimicrobial activities |
Future Research Directions
Further research is needed to elucidate the specific biological activities and mechanisms of action of this compound through:
- In Vitro Studies : Assessing cytotoxicity and mechanism using cancer cell lines.
- In Vivo Studies : Evaluating neuroprotective effects in animal models.
- Structure-Activity Relationship (SAR) Analysis : Understanding how modifications to its structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
